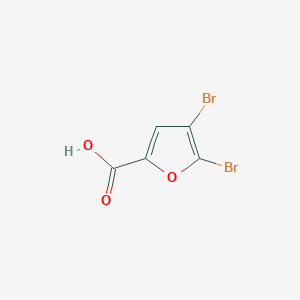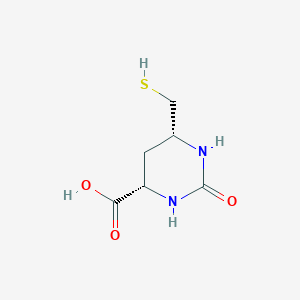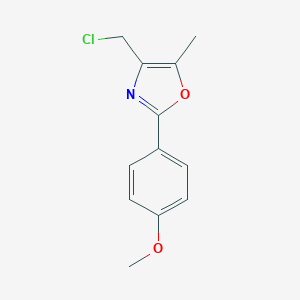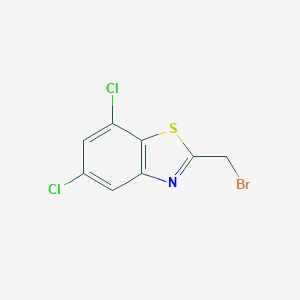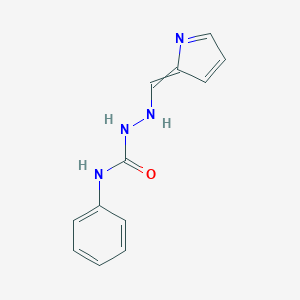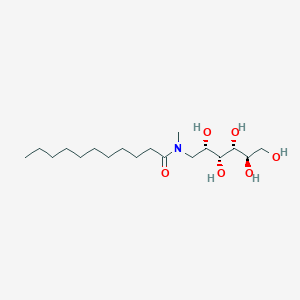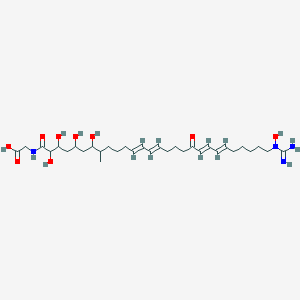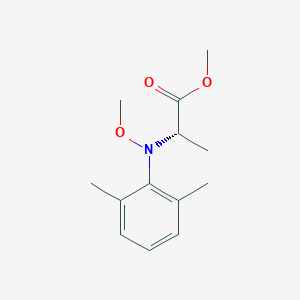
Indolin-1-carbonylchlorid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-indole derivatives often involves transition metal-free amination of aryl chlorides or catalyzed reactions with acyl chlorides. For example, aromatic and aliphatic amines can react with chlorostyrene in the presence of potassium tert-butoxide to yield N-substituted 2,3-dihydroindoles in good yields, highlighting a versatile approach to indole synthesis without the need for transition metals (Beller et al., 2001).
Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-indole derivatives can be complex, involving various substituents that influence their properties and reactivity. Crystal structure determination through X-ray diffraction reveals the detailed geometry, including conformation and intermolecular interactions. For instance, derivatives have been shown to adopt specific configurations that are influenced by weak intra and intermolecular C–H···O type hydrogen bonds, which stabilize the crystal structure and affect their chemical behavior (Vázquez-Vuelvas et al., 2011).
Chemical Reactions and Properties
2,3-Dihydro-1H-indole-1-carbonyl chloride undergoes various chemical reactions, including C–C coupling and acylation. These reactions are often facilitated by catalysts such as iron(III) chloride or aluminum chloride, leading to the formation of indole derivatives with significant yields. For example, the iron(III) chloride promoted desulfitative C–C coupling reaction allows for the synthesis of β,β-bisindolyl and β-indolyl α,β-unsaturated carbonyl compounds from α-oxo ketene dithioacetals and indoles (Yu et al., 2012).
Physical Properties Analysis
The physical properties of 2,3-dihydro-1H-indole-1-carbonyl chloride derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and pharmaceutical formulations. These properties are determined by the molecular structure and the nature of substituents on the indole ring.
Chemical Properties Analysis
The chemical properties of 2,3-dihydro-1H-indole-1-carbonyl chloride, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are influenced by the indole core and the substituents attached to it. For instance, acylation reactions at the 3-position of indoles with acyl chlorides highlight the reactivity of these compounds towards electrophilic substitution, providing a pathway for functionalization and diversification of indole derivatives (Okauchi et al., 2000).
Wissenschaftliche Forschungsanwendungen
Behandlung von ischämischem Schlaganfall
Indolin-Derivate wurden als multifunktionale neuroprotektive Mittel zur Bekämpfung von ischämischem Schlaganfall entwickelt, synthetisiert und biologisch bewertet . Diese Verbindungen zeigten signifikante schützende Wirkungen gegen H2O2-induzierten Zelltod von RAW 264.7-Zellen . Einige Verbindungen erhöhten die Zellüberlebensrate bei neuronalen Schäden, die durch Sauerstoff-Glukose-Deprivation/Reperfusion (OGD/R) induziert wurden, signifikant . Sie zeigten auch Bindungsaffinität zu N-Methyl-D-Aspartat-Rezeptoren 2B (NMDA-GluN2B) .
Entzündungshemmende Eigenschaften
Es wurde gezeigt, dass bestimmte Indolin-Derivate die LPS-induzierte Sekretion von entzündungsfördernden Zytokinen, einschließlich TNF-α, IL-6 und NO, durch BV-2-Zellen senken . Dies deutet auf potenzielle entzündungshemmende Anwendungen hin.
Antioxidative Eigenschaften
Im Antioxidans-Assay zeigten alle Indolin-Derivate signifikante schützende Wirkungen gegen H2O2-induzierten Zelltod von RAW 264.7-Zellen . Dies zeigt ihr Potenzial als Antioxidantien.
Behandlung von Krebszellen
Indol-Derivate, zu denen auch Indolin-Derivate gehören, wurden als biologisch aktive Verbindungen zur Behandlung von Krebszellen eingesetzt . Sie zeigen verschiedene biologisch wichtige Eigenschaften .
Behandlung von Mikroben
Indol-Derivate wurden auch zur Behandlung von Mikroben verwendet . Ihre vielfältigen biologischen Eigenschaften machen sie in dieser Anwendung effektiv <svg class="icon"
Safety and Hazards
Wirkmechanismus
Target of Action
Indoline-1-carbonyl chloride, also known as 2,3-Dihydroindole-1-carbonyl chloride, is a derivative of indole . Indole derivatives have been found to interact with a variety of targets, including cancer cells, microbes, and different types of disorders in the human body . They bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
For instance, they can form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity . The presence of a carboxamide moiety in indole derivatives, such as Indoline-1-carbonyl chloride, could potentially enhance this interaction .
Biochemical Pathways
Indoline-1-carbonyl chloride, like other indole derivatives, may affect several biochemical pathways. Indole derivatives have been found to play a significant role in cell biology . They are involved in the synthesis of various natural products and drugs
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities . The physicochemical properties of indoline compounds, such as water solubility and lipid solubility, can influence their bioavailability .
Result of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that Indoline-1-carbonyl chloride could potentially have a wide range of effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
2,3-dihydroindole-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVDNQHSQZMQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625379 | |
| Record name | 2,3-Dihydro-1H-indole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117086-91-6 | |
| Record name | 2,3-Dihydro-1H-indole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indole-1-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


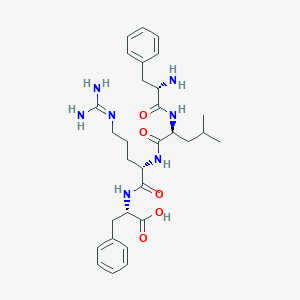
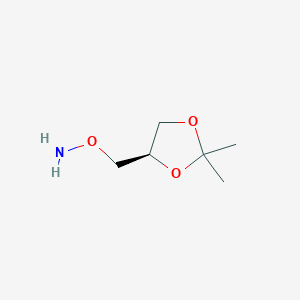
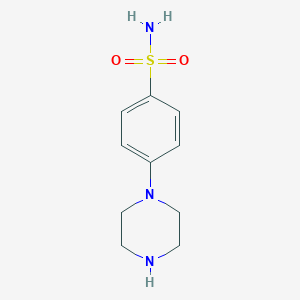
![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)

